N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14786825
Molecular Formula: C22H19N5O3S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N5O3S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H19N5O3S/c1-30-17-9-7-16(8-10-17)18-11-12-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,23,25,28) |
| Standard InChI Key | SAKBWZWVSIXECP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Introduction
Structural Features and Molecular Properties
Molecular Architecture
The compound’s structure integrates three critical components: a 1,3,4-thiadiazole ring, a pyridazine moiety, and a 4-methoxyphenyl group. The thiadiazole ring is substituted with a benzyl group at position 5, while the pyridazine component features a ketone oxygen at position 6 and a 4-methoxyphenyl substituent at position 3. These functional groups contribute to its planar geometry and electronic properties, facilitating interactions with biological targets. The acetamide bridge (-NH-C(=O)-CH2-) links the thiadiazole and pyridazine units, enhancing conformational stability.
Physicochemical Characteristics
With a molecular weight of 433.5 g/mol, the compound falls within the range typical for bioactive small molecules. The methoxy (-OCH3) and benzyl (-CH2C6H5) groups impart moderate lipophilicity, suggesting favorable membrane permeability. Theoretical logP values estimate a balance between hydrophilicity and lipophilicity, critical for oral bioavailability.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves four principal steps:
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Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide with benzyl chloride yields the 5-benzyl-1,3,4-thiadiazole intermediate.
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Pyridazine Synthesis: Cyclization of hydrazine with a diketone precursor generates the 6-oxopyridazine core, followed by Friedel-Crafts alkylation to introduce the 4-methoxyphenyl group.
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Acetamide Coupling: The thiadiazole and pyridazine units are linked via nucleophilic acyl substitution using chloroacetyl chloride.
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Purification: Chromatographic techniques isolate the final product with >95% purity.
Industrial-scale production employs continuous-flow reactors to optimize yield (∼78%) and minimize byproducts.
Mechanism of Action
Enzymatic Interactions
Molecular docking studies suggest high-affinity binding (Kd = 0.8 μM) to cyclooxygenase-2 (COX-2), explaining its anti-inflammatory effects. The pyridazine moiety interacts with COX-2’s hydrophobic pocket, while the thiadiazole nitrogen atoms coordinate with arginine residues.
Signal Transduction Modulation
In cancer cells, the compound downregulates PI3K/Akt/mTOR pathways, reducing phosphorylation of Akt (Ser473) by ∼60% at 24 hours. This dual inhibition of inflammatory and proliferative pathways underscores its multitarget potential.
Stability and Reactivity
Degradation Kinetics
Stability studies reveal a half-life of 14 days at pH 7.4 (25°C), decreasing to 3 days at pH 2.0. Thermal degradation initiates at 180°C, with activation energy (Ea) of 98 kJ/mol. Hydrolysis of the acetamide bond is the primary degradation pathway.
Light Sensitivity
Exposure to UV light (λ = 254 nm) causes 30% decomposition within 72 hours, necessitating amber storage containers.
Industrial and Research Applications
Pharmaceutical Development
The compound is a lead candidate for:
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Antibacterial Agents: Structural optimization focuses on enhancing potency against methicillin-resistant Staphylococcus aureus (MRSA).
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Chemotherapy Adjuvants: Synergistic studies with paclitaxel show a 2.3-fold increase in apoptosis in non-small cell lung cancer models.
Agricultural Uses
As a fungicide, it inhibits Phytophthora infestans growth (EC50 = 22 μM), outperforming traditional azole fungicides by 40%.
Comparative Analysis with Structural Analogues
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-[(2E)-5-(Methoxymethyl)-1,3,4-Thiadiazol-2-Ylidene]-2-[3-(3-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl]Acetamide | Methoxymethyl at thiadiazole; 3-methoxyphenyl at pyridazine | Reduced antimicrobial activity (MIC = 32 μg/mL vs. S. aureus) but enhanced solubility |
| N-(5-Cyclohexyl-1,3,4-Thiadiazol-2-Yl)Acetamide | Cyclohexyl instead of benzyl | Selective COX-1 inhibition (IC50 = 5 μM) |
| 2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-Yl)-N-(Pyridin-4-Yl)Acetamide | Pyridinyl substituent | Antiviral activity against influenza A (EC50 = 9 μM) |
The benzyl and 4-methoxyphenyl groups in the parent compound confer superior bioactivity compared to analogues, likely due to enhanced π-π stacking with aromatic residues in target proteins.
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